molecular formula C21H27ClN6O2 B14995163 8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione

8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B14995163
M. Wt: 430.9 g/mol
InChI Key: UBHAUQDWKWUODU-UHFFFAOYSA-N
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Description

8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a purine core, which is a common scaffold in many biologically active molecules, and a piperazine moiety, which is often found in pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the purine core: This can be achieved through the cyclization of appropriate intermediates under controlled conditions.

    Introduction of the piperazine moiety: This step involves the reaction of the purine intermediate with 3-chlorophenylpiperazine, usually in the presence of a suitable base and solvent.

    Final modifications: The isobutyl and methyl groups are introduced through alkylation reactions, often using alkyl halides and strong bases.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated or demethylated products.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, leading to modulation of their activity. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    8-((4-(2-chlorophenyl)piperazin-1-yl)methyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione: Similar structure but with a different position of the chlorine atom.

    8-((4-(3-fluorophenyl)piperazin-1-yl)methyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione: Fluorine substitution instead of chlorine.

    8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione: Isopropyl group instead of isobutyl.

Uniqueness

The unique combination of the purine core, piperazine moiety, and specific substituents in 8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione gives it distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H27ClN6O2

Molecular Weight

430.9 g/mol

IUPAC Name

8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione

InChI

InChI=1S/C21H27ClN6O2/c1-14(2)12-28-17(23-19-18(28)20(29)24-21(30)25(19)3)13-26-7-9-27(10-8-26)16-6-4-5-15(22)11-16/h4-6,11,14H,7-10,12-13H2,1-3H3,(H,24,29,30)

InChI Key

UBHAUQDWKWUODU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=NC2=C1C(=O)NC(=O)N2C)CN3CCN(CC3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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